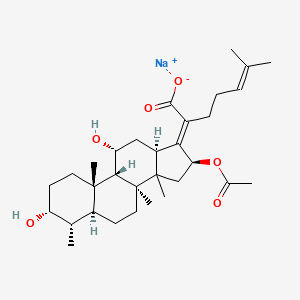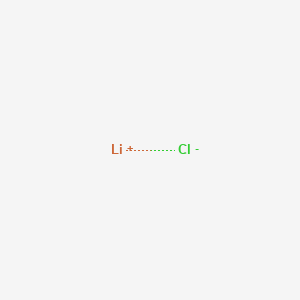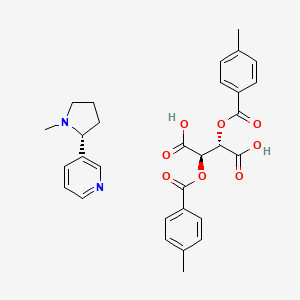
Fusidic acid sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fusidic acid sodium, also known as sodium fusidate, is a sodium salt form of fusidic acid, a steroid antibiotic. Fusidic acid is derived from the fermentation of the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is available in various formulations, including creams, ointments, eye drops, tablets, and injections .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of fusidic acid sodium involves the following steps :
Dissolution: Fusidic acid is dissolved in a low alcohol solution, such as ethanol or methanol, to obtain a fusidic acid solution.
Neutralization: The fusidic acid solution is then neutralized with a sodium hydroxide solution or sodium bicarbonate solution to form sodium fusidate.
Crystallization: Ethyl acetate is added to the sodium fusidate solution to induce crystallization. The resulting sodium fusidate crystals are collected by filtration.
Drying: The collected crystals are dried to obtain the final product, this compound.
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The process involves the use of large fermentation tanks for the production of fusidic acid, followed by the steps of dissolution, neutralization, crystallization, and drying. The solvents used in the process are often recycled to reduce production costs and environmental impact .
化学反应分析
Types of Reactions
Fusidic acid sodium undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound molecules with altered biological activities .
科学研究应用
Fusidic acid sodium has a wide range of scientific research applications, including :
Chemistry: It is used as a model compound for studying the structure-activity relationships of steroid antibiotics.
Biology: this compound is used to study bacterial protein synthesis and the mechanisms of antibiotic resistance.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains of Staphylococcus aureus.
Industry: this compound is used in the formulation of various pharmaceutical products, including topical creams, ointments, and eye drops.
作用机制
Fusidic acid sodium exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the bacterial ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and allows the immune system to clear the infection .
相似化合物的比较
Fusidic acid sodium is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against methicillin-resistant Staphylococcus aureus. Similar compounds include :
Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but targets a different site on the ribosome.
Clindamycin: An antibiotic that also inhibits protein synthesis but has a broader spectrum of activity.
Vancomycin: A glycopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
This compound is particularly valued for its effectiveness against resistant strains of bacteria and its ability to be used in combination with other antibiotics to prevent resistance development .
属性
分子式 |
C31H47NaO6 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |
InChI 键 |
HJHVQCXHVMGZNC-SJEUXBRASA-M |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate](/img/structure/B10763317.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide](/img/structure/B10763321.png)
![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)
![8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763336.png)


![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)

![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)

![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B10763385.png)

![tetrasodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763401.png)
